4,5-DIETHYL 2-[1-(4-TERT-BUTYLBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Diethyl 2-(1-(4-tert-butylbenzoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIETHYL 2-[1-(4-TERT-BUTYLBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ethyl acetoacetate, sulfur, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-(4-tert-butylbenzoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinoline or dithiole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Diethyl 2-(1-(4-tert-butylbenzoyl)-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5-DIETHYL 2-[1-(4-TERT-BUTYLBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-DIETHYL 2-[1-(4-TERT-BUTYLBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives, dithiole compounds, and molecules with similar functional groups .
Uniqueness
What sets this compound apart is its unique combination of a quinoline core with a dithiole ring and the specific functional groups attached. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C33H37NO6S3 |
---|---|
Molecular Weight |
639.9g/mol |
IUPAC Name |
diethyl 2-[1-(4-tert-butylbenzoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C33H37NO6S3/c1-9-38-21-16-17-23-22(18-21)24(31-42-25(29(36)39-10-2)26(43-31)30(37)40-11-3)27(41)33(7,8)34(23)28(35)19-12-14-20(15-13-19)32(4,5)6/h12-18H,9-11H2,1-8H3 |
InChI Key |
HCHAFMNKWUMOFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C(=O)OCC)(C)C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C(=O)OCC)(C)C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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